N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

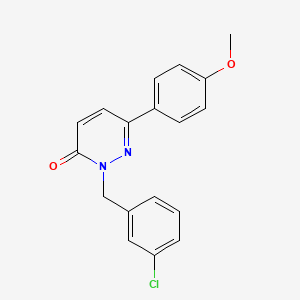

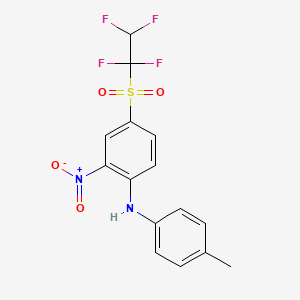

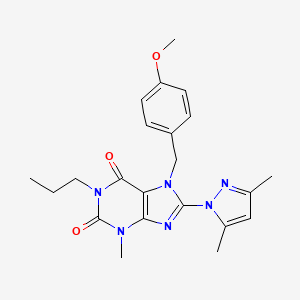

“N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine group), a nitro group (NO2), a methyl group (CH3), and a tetrafluoroethylsulfonyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the tetrafluoroethylsulfonyl group could introduce interesting electronic and steric effects .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For instance, the aniline group could participate in electrophilic aromatic substitution reactions, and the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the tetrafluoroethylsulfonyl group could make this compound quite polar .Scientific Research Applications

Electrochemical Properties and Reactions

A study by Pilard et al. (2001) explores the electrochemical reduction of aryl sulfones, focusing on how electron-withdrawing substituents like nitro and cyano groups affect the reactivity and product distribution of these compounds. This research highlights the potential application of such compounds in electrochemical syntheses, where control over the electron density can lead to selective product formation, including various organic synthesis pathways (Pilard et al., 2001).

Nitration of Aromatic Compounds

Zolfigol et al. (2012) demonstrate the use of 3-Methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds, including aniline derivatives. This study underscores the utility of sulfonic acid derivatives in facilitating nitration reactions, a fundamental step in the synthesis of many organic compounds, including dyes, pharmaceuticals, and explosives (Zolfigol et al., 2012).

Synthesis of Amino Acid Derivatives

Catalysis and Material Science

A study by Hanley et al. (2016) on the amination of aryl fluorosulfonates showcases the reactivity of sulfonated compounds towards forming new carbon-nitrogen bonds. This catalytic activity is crucial for developing pharmaceuticals and agrochemicals, where precise control over the functionalization of aromatic rings is required (Patrick S. Hanley et al., 2016).

Fluorescence and Photostability

Beppu et al. (2014) discuss the synthesis of 2,6-bis[aryl(alkyl)sulfonyl]anilines and their solid-state fluorescence, highlighting the role of intramolecular hydrogen bonds in enhancing fluorescence and photostability. Such properties make these compounds potential candidates for applications in optoelectronic devices and fluorescence-based sensors (Teruo Beppu et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N2O4S/c1-9-2-4-10(5-3-9)20-12-7-6-11(8-13(12)21(22)23)26(24,25)15(18,19)14(16)17/h2-8,14,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIPERALKKVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(C(F)F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3'-Dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2825333.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)

![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2825339.png)

![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2825348.png)

![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)